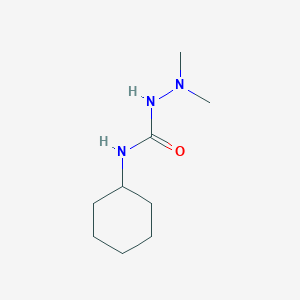

4-Cyclohexyl-1,1-dimethylsemicarbazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

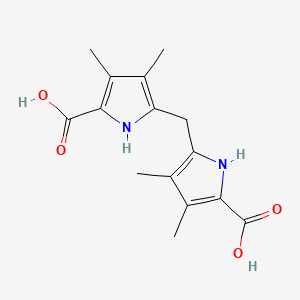

4-Cyclohexyl-1,1-dimethylsemicarbazide is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.271 g/mol . This compound is part of the semicarbazide family, which is known for its applications in various fields such as agrochemistry, drug discovery, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,1-dimethylsemicarbazide can be achieved through a one-pot two-step approach. This method involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The carbamate then interacts with hydrazine to yield the semicarbazide . This approach allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of semicarbazide synthesis, such as the use of carbamates and hydrazine, can be applied to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclohexyl-1,1-dimethylsemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its transformation during ozonation, which can lead to the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular ozone (O3) and hydroxyl radicals (∙OH). The reaction conditions, such as ozone dosages and pH levels, can significantly influence the reaction outcomes .

Major Products: The major products formed from the reactions of this compound include intermediates with higher NDMA yield, such as unsymmetrical dimethylhydrazine (UDMH) .

Wissenschaftliche Forschungsanwendungen

4-Cyclohexyl-1,1-dimethylsemicarbazide has various applications in scientific research. It is used in early discovery research as part of a collection of rare and unique chemicals . The compound’s semicarbazide motif is widespread in agrochemistry, drug discovery, and organic synthesis . Additionally, it has been studied for its role in the formation of NDMA during ozonation, which has implications for environmental science and pollution research .

Wirkmechanismus

its transformation during ozonation involves the combined effect of molecular ozone (O3) and hydroxyl radicals (∙OH), leading to the formation of intermediates with higher NDMA yield . These intermediates, such as unsymmetrical dimethylhydrazine (UDMH), contribute to the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

4-Cyclohexyl-1,1-dimethylsemicarbazide can be compared with other semicarbazide derivatives, such as 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide . While both compounds share the semicarbazide motif, the presence of different substituents, such as the thiophene group in the latter, can lead to variations in their chemical properties and applications. Another similar compound is 4,4′-hexamethylenebis(1,1-dimethylsemicarbazide), which is used as an anti-yellowing agent in polyurethane coatings and can also form NDMA during ozonation .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the fields of agrochemistry, drug discovery, and environmental science. Its unique chemical properties and reactions make it a valuable compound for various industrial and research purposes.

Eigenschaften

CAS-Nummer |

64922-80-1 |

|---|---|

Molekularformel |

C9H19N3O |

Molekulargewicht |

185.27 g/mol |

IUPAC-Name |

1-cyclohexyl-3-(dimethylamino)urea |

InChI |

InChI=1S/C9H19N3O/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13) |

InChI-Schlüssel |

AGWFEHOSMCUSIB-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)NC(=O)NC1CCCCC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)

![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)

![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)